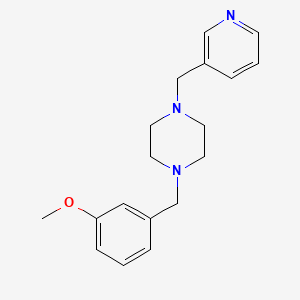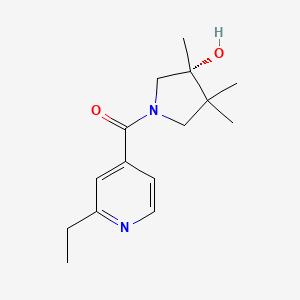
(3R*,5R*)-N-(cyclohexylmethyl)-3-(hydroxymethyl)-5-(1-pyrrolidinylmethyl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- The synthesis of similar fluorinated analogs related to 5-hydroxytryptamine (5-HT(1A)) antagonists has been studied. These ligands were designed for high metabolic stability and potential as positron emission tomography (PET) ligands (Hussainy et al., 2011).
- A reaction involving cyclohexyl isocyanide with various aldehydes and 1,3-dicarbonyl compounds catalyzed by piperidine has been described for the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives, which might be relevant for the synthesis of similar compounds (Fan et al., 2007).
Molecular Structure Analysis
- Molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have been conducted, providing insights into the conformational analysis of similar piperidine-based structures (Shim et al., 2002).
Chemical Reactions and Properties
- Synthesis and antimicrobial activity of various cyclohexane carboxamides, including those with piperidine structures, have been studied, providing insights into the chemical reactions and properties of similar compounds (Zhuravel et al., 2005).
Physical Properties Analysis
- The generation of cyclopenta[c]piperidines and related structures, which are potential substance P antagonists, has been explored. This includes the synthesis and conformational preferences of such compounds, which is relevant for understanding the physical properties of similar piperidine-based structures (Wu et al., 2000).
Chemical Properties Analysis
- A study on the synthesis of the enantiomers of a related compound, 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, used hydrolytic kinetic resolution. This study might offer insights into the chemical properties and stereoselectivity of similar piperidine derivatives (Kulig et al., 2007).
properties
IUPAC Name |
(3R,5R)-N-(cyclohexylmethyl)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c23-15-18-10-17(12-21-8-4-5-9-21)13-22(14-18)19(24)20-11-16-6-2-1-3-7-16/h16-18,23H,1-15H2,(H,20,24)/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKGMOGOBILOII-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)N2CC(CC(C2)CO)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CNC(=O)N2C[C@H](C[C@H](C2)CO)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)
![N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide](/img/structure/B5635476.png)


![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635494.png)

![N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5635509.png)
![4-[4-(1-pyrrolidinylcarbonyl)benzyl]morpholine](/img/structure/B5635510.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclopentanecarboxamide](/img/structure/B5635524.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5635536.png)

